![molecular formula C28H27N3S B2494719 7-(4-苄基哌嗪基)-2-甲基-6H-噻吩并[3,4-c]喹啉 CAS No. 866136-66-5](/img/structure/B2494719.png)

7-(4-苄基哌嗪基)-2-甲基-6H-噻吩并[3,4-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

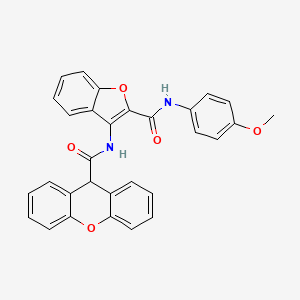

The synthesis of related quinolines and benzoxepino derivatives involves intricate chemical pathways. For instance, the synthesis of similar compounds has been achieved through nucleophilic aromatic fluoride displacement-cyclization and functionalized with N-methylpiperazine moiety, indicating a complex synthesis process involving multiple steps and reactions (Anzini, Cappelli, & Vomero, 1993). Another approach describes short and efficient syntheses involving condensation and intramolecular nucleophilic displacement cyclization reactions (Chu & Claiborne, 1987).

Molecular Structure Analysis

The molecular structure of similar compounds reveals a complex arrangement, indicative of potential biological activity. For example, the characterization of quinoline derivatives has shown molecules with a non-flat topology, bent in a helicene-like manner, which is crucial for their biological activity (Giorgi, Cappelli, Anzini, & Vomero, 1998).

Chemical Reactions and Properties

Quinoline and related compounds participate in various chemical reactions, yielding a range of derivatives with unique properties. Cyclocondensation reactions, for example, have been employed to synthesize benzo[2,3][1,4]thio- or oxazepino[7,6-b]quinolines with potential anti-bacterial and anti-fungal activities (Hamidi et al., 2015).

Physical Properties Analysis

The physical properties of quinoline derivatives, including solubility, melting points, and crystal structure, are integral to understanding their chemical behavior and potential applications. Structural comparisons of isomeric quinolines have highlighted the significance of intermolecular interactions and molecular conformations in determining their physical properties (Portilla et al., 2008).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, stability, and interaction with other molecules, are crucial for their potential applications. Studies have shown that modifications to the quinoline structure can significantly alter their reactivity and interaction with biological targets, underscoring the importance of detailed chemical property analysis (Ammar et al., 2000).

科学研究应用

合成和化学性质

对喹啉衍生物的研究通常侧重于它们的合成和化学性质,这些性质对它们在药物化学和材料科学中的应用至关重要。例如,研究已经报道了新的吡唑并[3,4-b]喹啉、噻吩[2,3-b]喹啉和相关的紧凑杂环系统的合成,突出了这些方法可能适用于合成“7-(4-苄基哌嗪基)-2-甲基-6H-硫色蒙[3,4-c]喹啉” (E. A. Bakhite, 2001)。

生物应用

喹啉衍生物以其广泛的生物活性而闻名。对新型噻-和氧杂环[7,6-b]喹啉的研究表明,这些化合物可能表现出显著的抗菌和抗真菌活性,暗示了在开发新的抗微生物药物(Hoda Hamidi et al., 2015)方面的潜在应用。这一研究领域可能为“7-(4-苄基哌嗪基)-2-甲基-6H-硫色蒙[3,4-c]喹啉”的潜在生物应用提供见解。

材料科学和光物理性质

喹啉衍生物也在材料科学中得到探索,特别是在发展具有独特光物理性质的荧光化合物和材料方面。对10-二甲氨基苯并[h]喹啉和苯并[h]喹唑啉等衍生物的研究有助于理解基于喹啉的化合物的光物理行为,这可能对开发新材料或传感器(A. Pozharskii et al., 2016)具有相关性。

抗癌研究

喹啉衍生物的抗癌性质是一个重要的研究领域。基于喹啉骨架的化合物已经显示出对各种癌细胞系的疗效,这表明“7-(4-苄基哌嗪基)-2-甲基-6H-硫色蒙[3,4-c]喹啉”也可能具有潜在的抗癌活性。研究已经突出了喹啉的结构多样性,使其能够合成对癌症药物靶点具有选择性活性的多样化衍生物(Solomon Vr & H. Lee, 2011)。

作用机制

Target of Action

The primary targets of 7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline are bacterial enzymes, specifically topoisomerase IV and DNA gyrase . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial agents .

Mode of Action

7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline interacts with its targets by inhibiting the function of topoisomerase IV and DNA gyrase . This inhibition disrupts bacterial nucleic acid synthesis, leading to the cessation of bacterial growth and replication .

Biochemical Pathways

The action of 7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline affects the biochemical pathways involved in bacterial DNA replication . By inhibiting topoisomerase IV and DNA gyrase, it disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to downstream effects such as the cessation of bacterial growth and replication .

Pharmacokinetics

Similar quinolone-based compounds are known to have good bioavailability and are extensively metabolized in the liver

Result of Action

The molecular and cellular effects of 7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline’s action include the disruption of bacterial DNA replication, leading to the cessation of bacterial growth and replication . This results in the effective elimination of bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline. For instance, the presence of other microbial species, the pH of the environment, and the presence of organic matter can all impact the effectiveness of this compound

属性

IUPAC Name |

7-(4-benzylpiperazin-1-yl)-2-methyl-6H-thiochromeno[3,4-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3S/c1-20-11-12-26-23(17-20)27-22-9-5-6-10-25(22)29-28(24(27)19-32-26)31-15-13-30(14-16-31)18-21-7-3-2-4-8-21/h2-12,17H,13-16,18-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQKUDVPUUVQRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCC3=C2C4=CC=CC=C4N=C3N5CCN(CC5)CC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide](/img/structure/B2494636.png)

![1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2494641.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494642.png)

![2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2494643.png)

![N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2494644.png)

![2-(2,4-dichlorophenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2494646.png)

![N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2494648.png)

![3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2494650.png)

![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2494658.png)